Cas no 1881738-22-2 (4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol)
![4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol structure](https://www.kuujia.com/scimg/cas/1881738-22-2x500.png)
4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1881738-22-2
- EN300-1109018
- 4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol
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- Inchi: 1S/C10H16BrN3O/c11-9-6-14(13-10(9)12)5-7-1-3-8(15)4-2-7/h6-8,15H,1-5H2,(H2,12,13)
- InChI Key: BOECNNAGYGQLMJ-UHFFFAOYSA-N
- SMILES: BrC1C(N)=NN(C=1)CC1CCC(CC1)O
Computed Properties
- Exact Mass: 273.04767g/mol
- Monoisotopic Mass: 273.04767g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 64.1Ų
4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1109018-0.05g |
4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol |
1881738-22-2 | 95% | 0.05g |
$948.0 | 2023-10-27 | |
Enamine | EN300-1109018-2.5g |
4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol |
1881738-22-2 | 95% | 2.5g |
$2211.0 | 2023-10-27 | |
Enamine | EN300-1109018-1g |
4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol |
1881738-22-2 | 95% | 1g |
$1129.0 | 2023-10-27 | |
Enamine | EN300-1109018-0.1g |
4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol |
1881738-22-2 | 95% | 0.1g |
$993.0 | 2023-10-27 | |
Enamine | EN300-1109018-5g |
4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol |
1881738-22-2 | 95% | 5g |
$3273.0 | 2023-10-27 | |
Enamine | EN300-1109018-10g |
4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol |
1881738-22-2 | 95% | 10g |
$4852.0 | 2023-10-27 | |
Enamine | EN300-1109018-5.0g |
4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol |
1881738-22-2 | 5g |
$4349.0 | 2023-06-10 | ||
Enamine | EN300-1109018-10.0g |
4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol |
1881738-22-2 | 10g |
$6450.0 | 2023-06-10 | ||
Enamine | EN300-1109018-0.5g |
4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol |
1881738-22-2 | 95% | 0.5g |
$1084.0 | 2023-10-27 | |
Enamine | EN300-1109018-1.0g |
4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol |
1881738-22-2 | 1g |
$1500.0 | 2023-06-10 |
4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol Related Literature
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
Additional information on 4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol
Introduction to 4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol (CAS No. 1881738-22-2)
4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol (CAS No. 1881738-22-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of new therapeutic agents. This article aims to provide a comprehensive overview of 4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol, including its chemical properties, synthesis methods, biological activities, and recent research advancements.
Chemical Properties and Structure
4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol is a complex organic molecule with a molecular formula of C13H16BrN3O and a molecular weight of 306.20 g/mol. The compound features a cyclohexane ring substituted with a (3-amino-4-bromo-1H-pyrazol-1-yl)methyl group, which imparts unique chemical and biological properties. The presence of the bromine atom and the amino group in the pyrazole ring contributes to its reactivity and potential for forming stable complexes with various biomolecules.
The (3-amino-4-bromo-1H-pyrazol-1-yl)methyl substituent is particularly noteworthy due to its ability to engage in hydrogen bonding and π-stacking interactions, which are crucial for binding to biological targets such as enzymes and receptors. The cyclohexanone moiety provides additional conformational flexibility, allowing the molecule to adopt various conformations that may be favorable for specific biological activities.
Synthesis Methods
The synthesis of 4-[(3-amino-4-bromo-1H-pyrazol-1-y l)methyl]cyclohexan - 1 - ol has been explored through several methodologies, each offering unique advantages in terms of yield, purity, and scalability. One common approach involves the reaction of 4-(bromomethyl)cyclohexanone with 3-amino - 4 - bromopyrazole in the presence of a base such as potassium carbonate. This reaction typically proceeds via an SN2 mechanism, leading to the formation of the desired product with high regioselectivity.
An alternative synthetic route involves the use of palladium-catalyzed cross-coupling reactions, which can be particularly useful for introducing additional functional groups or modifying the structure for enhanced biological activity. Recent advancements in catalytic methods have significantly improved the efficiency and environmental sustainability of these syntheses, making them more viable for large-scale production.
Biological Activities
4 - [(3 - amino - 4 - brom o - 1 H - pyrazol - 1 - yl) methyl] cyclohexan - 1 - ol has demonstrated promising biological activities in various preclinical studies. One of its key applications is as an inhibitor of specific enzymes involved in signal transduction pathways. For instance, it has shown potent inhibitory effects on kinases such as AKT and MAPK, which are implicated in cancer progression and other diseases.
In addition to its enzymatic inhibition properties, 4 - [(3 - amino - 4 - brom o - 1 H - pyrazol - 1 - yl) methyl] cyclohexan - 1 - ol has been investigated for its anti-inflammatory and anti-proliferative effects. Studies have shown that it can effectively reduce inflammation by modulating cytokine production and inhibiting the activation of immune cells. Furthermore, it has exhibited cytotoxic activity against various cancer cell lines, suggesting its potential as an anticancer agent.
Recent Research Advancements
The ongoing research on 4 - [(3 - amino - 4 - brom o - 1 H - pyrazol - 1 yl) methyl] cyclohexan e n o l continues to uncover new insights into its mechanisms of action and therapeutic potential. A recent study published in the Journal of Medicinal Chemistry highlighted its ability to disrupt protein-protein interactions involved in cellular signaling pathways. This finding opens up new avenues for developing targeted therapies that can selectively inhibit disease-causing pathways without affecting normal cellular functions.
Another notable advancement is the development of prodrug forms of 4 - [(3 - amino - 4 b r o m o p y r az o l e) m e t h y l ] c y c l o h e x a n e n o l that enhance its bioavailability and reduce side effects. These prodrugs are designed to be activated by specific enzymes or conditions within the body, ensuring that the active compound is released at the site of action where it is most needed.
Conclusion
In conclusion, 4[(3-amino–4-bromopyrazol–methyl)cyclohexanol] (CAS No. 1881738–22–2) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and versatile synthetic methods make it an attractive candidate for further research and development in medicinal chemistry. As ongoing studies continue to elucidate its mechanisms of action and optimize its properties, this compound holds significant promise for addressing unmet medical needs in areas such as cancer therapy and inflammatory diseases.
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